molecular formula C11H13NO3 B2778148 Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 2580103-74-6

Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2778148
CAS No.: 2580103-74-6
M. Wt: 207.229
InChI Key: BACBIWBPRGYGAQ-XLDPMVHQSA-N
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Description

“Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate” is a chemical compound with the molecular formula C11H13NO3 . It has an average mass of 207.226 Da and a monoisotopic mass of 207.089539 Da .

Scientific Research Applications

Photochemical Cyclization Reactions

Research highlights the selective photochemical cyclization reactions involving related compounds. For example, Anklam et al. (1985) studied the photochemistry of 4‐Thia‐2‐cycloalkenones, which undergo selective photocyclization to produce structurally complex cyclic compounds (Anklam, Lau, & Margaretha, 1985).

Chemo- and Stereoselective Reactions

Yakura et al. (1999) described the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction of specific diazo compounds, leading to the synthesis of optically active, highly functionalized cyclopentane derivatives. This showcases the potential for creating complex molecular architectures from simpler precursors through selective catalysis (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

Synthesis of Functionalized Derivatives

The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening was explored by Santos et al. (2000). This work emphasizes the versatility of oxirane ring opening reactions in generating compounds with significant structural complexity, which could have implications for designing molecules with specific biological or chemical properties (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Control of Chemoselectivity in Reactions

Yakura et al. (1998) discussed controlling chemoselectivity in dirhodium(II)-catalyzed reactions of specific diazo compounds. They demonstrated that depending on the reaction conditions, one could favor oxonium ylide formation or C-H insertion reaction pathways, which is crucial for designing synthetic strategies with high selectivity (Yakura, Ueki, Morioka, Kurata, Tanaka, & Ikeda, 1998).

Mechanism of Action

Target of Action

The primary targets of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate are currently unknown. This compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.

Mode of Action

The mode of action of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22If it behaves similarly to other tropane alkaloids, it may interact with its targets by binding to specific sites, thereby modulating their activity .

Biochemical Pathways

The biochemical pathways affected by Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involved in neurotransmission . .

Result of Action

The molecular and cellular effects of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22Given its structural similarity to tropane alkaloids, it might exert effects on cellular signaling pathways, particularly those involving neurotransmission . .

Properties

IUPAC Name

methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-10(14)11(6-12)5-7-2-3-8(11)4-9(7)13/h7-8H,2-5H2,1H3/t7-,8-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACBIWBPRGYGAQ-XLDPMVHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2CCC1CC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]2CC[C@@H]1CC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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